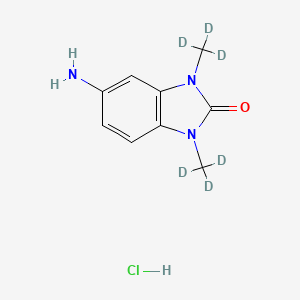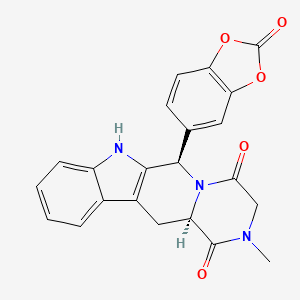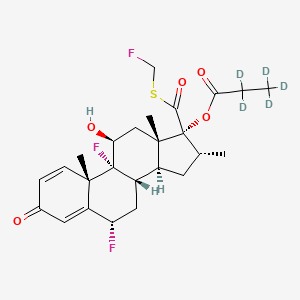
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is a reagent widely used for generating stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . These relatively stable maleimide-activated intermediates may be lyophilized and stored for later conjugation to a hapten .
Synthesis Analysis
The synthesis of this compound involves the reaction of the SE group with lysine residues on the carrier protein, converting them to reactive maleimides . This compound is used as an aliphatic heterobifunctional crosslinker reagent .Molecular Structure Analysis
The empirical formula of this compound is C11H10N2O6 . Its molecular weight is 266.21 . The SMILES string representation of its structure is O=C1CCC(N1OC(CC)N2C(C=CC2=O)=O)=O .Chemical Reactions Analysis
This compound is used for generating stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . It is also used for techniques such as the cross-linking of haptens to enzymes prior to enzyme immunoassays or fluorogenic substrates to peptidic antigens for use in fluorescence immunoassays .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 167-171 °C . It is insoluble in water .Aplicaciones Científicas De Investigación
Analytical Methods and Toxicity of Esters
Esters, including 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester, are significant in research due to their potential toxicity and presence in various products. For instance, fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) have been identified in food categories and are of concern due to their possible nephrotoxicity and testicular toxicity. Analytical methods for detecting these esters, understanding their absorption, metabolism, and toxicity, are crucial for advancing scientific knowledge and addressing food safety concerns (Gao et al., 2019).
Metabolic Studies
Research on the metabolism of ester compounds provides insights into their biochemical pathways and potential impacts on health. For example, the metabolism of aspartame, an ester, involves its breakdown into aspartic acid, phenylalanine, and methanol, with subsequent metabolic pathways detailed in studies (Ranney Re & Oppermann Ja, 1979). Understanding these metabolic processes is essential for assessing the safety and effects of ester compounds in medical and food industries.
Anticancer Properties
Ester compounds, including derivatives of cinnamic acid and caffeic acid, have been extensively studied for their potential anticancer properties. These studies have explored the mechanisms through which these compounds inhibit cancer cell growth and induce apoptosis across various cancer types. Research highlights the therapeutic potential of these esters in cancer treatment, emphasizing the need for further investigation into their efficacy and mechanisms of action in clinical settings (P. De et al., 2011).
Biopolymer Synthesis
The chemical modification of xylan to produce biopolymer ethers and esters demonstrates the application of esters in creating materials with specific properties. Such research contributes to the development of new materials for various applications, including drug delivery systems. This area of study showcases the versatility of esters in synthesizing novel materials with targeted functional properties (K. Petzold-Welcke et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is proteins . Specifically, it interacts with amino groups in proteins and thiol groups in other molecules .
Mode of Action
This compound is a heterobifunctional crosslinker . It contains an N-hydroxysuccinimide ester (SE) group that reacts with the amino groups in proteins, and a maleimide group that reacts with thiol groups . The SE group reacts with the amino groups of proteins to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds .
Biochemical Pathways
The compound is widely used to produce stably activated carrier proteins . It spontaneously reacts with thiol groups, which can be used to link the carrier proteins to other molecules . This can affect various biochemical pathways depending on the specific proteins and molecules involved.
Result of Action
The result of the compound’s action is the formation of stable links between proteins and other molecules . This can be used in various applications, such as the preparation of antibody-drug conjugates (ADCs) for research .
Action Environment
The compound is sensitive to moisture and heat, and should be stored under inert gas at low temperatures . Its reactivity with amino and thiol groups can be influenced by the pH of the environment, with optimal reactivity observed at pH 7-9 for the SE group and pH 6.5-7.5 for the maleimide group .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is involved in biochemical reactions where it interacts with enzymes, proteins, and other biomolecules . It is typically coupled initially to molecules containing primary amines by amide bonds . The nature of these interactions is primarily through the formation of stable amide and thioether bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by interacting with cellular proteins and enzymes
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level through the formation of stable amide and thioether bonds with molecules containing primary amines .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBFPXNMFGIQCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/no-structure.png)


![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)



